Data Integrity: Conflicting Structures in Databases
The only available quantitative biological data is from BindingDB (CHEMBL5083737), which reports IC50 values of 4.2 µM against MAO-A and 560 nM against MAO-B [1]. However, the canonical SMILES string associated with this entry (CN(CCCC(F)F)Cc1cccc(COc2ccc3c(C)c(C)c(=O)oc3c2)c1) does not match the structure of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine. This indicates a significant database error, rendering the associated activity data unreliable for this compound. No other primary source of quantitative data was found.
| Evidence Dimension | Data Provenance and Structural Integrity |
|---|---|
| Target Compound Data | Inconsistent (Database entry mismatch) |
| Comparator Or Baseline | Verified chemical structure from vendor (CAS 1956331-95-5) |
| Quantified Difference | N/A |
| Conditions | Public database cross-referencing (BindingDB, Chemsrc) |
Why This Matters
This data integrity issue highlights a critical procurement risk: relying on unverified public data for compound selection can lead to erroneous decisions. A user must independently validate any vendor-supplied activity claims.
- [1] BindingDB. BDBM50585929 (CHEMBL5083737). Affinity Data for Amine oxidase [flavin-containing] A and B. http://bdb8.ucsd.edu/ View Source
